N-(2-Chloro-5-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-Chloro-5-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a methanesulfonamide group. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the replacement of the chloro or fluoro group with other nucleophiles .
Scientific Research Applications
N-(2-Chloro-5-fluorophenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)methanesulfonamide: Similar structure but lacks the chloro substituent.
N-(2-Chlorophenyl)methanesulfonamide: Similar structure but lacks the fluoro substituent.
Uniqueness
N-(2-Chloro-5-fluorophenyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C7H7ClFNO2S |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
FISMTUOCLIDYQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
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